molecular formula C10H12N4S B8478177 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B8478177
M. Wt: 220.30 g/mol
InChI Key: ZGHDGZBLAXCCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and nitrile groups. The cyclopropyl group is then added through a cyclopropanation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
  • 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-methanol

Uniqueness

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to similar compounds with different functional groups

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)15-2/h6H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

ZGHDGZBLAXCCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)SC)C#N

Origin of Product

United States

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